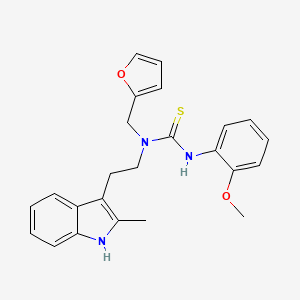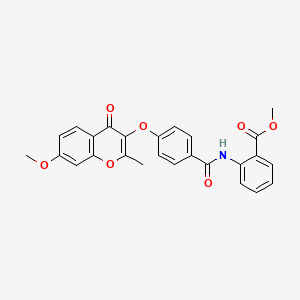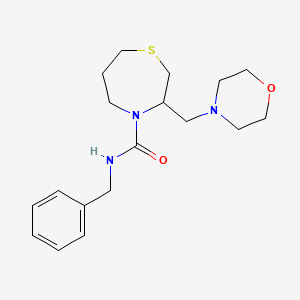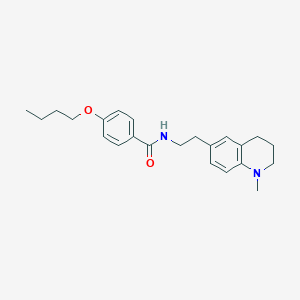![molecular formula C18H23NO3 B2672243 Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 241819-85-2](/img/structure/B2672243.png)
Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a complex organic compound. The name suggests it contains a spiro[indene-1,4’-piperidine] core, which is a bicyclic structure consisting of an indene (a fused cyclohexene and benzene ring) and a piperidine (a six-membered ring with one nitrogen atom) connected at one carbon atom . The “2-oxo” indicates the presence of a carbonyl group (C=O) on the second carbon of the piperidine ring, and the “tert-butyl … carboxylate” suggests the presence of a tert-butyl ester functional group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would be quite complex. It would feature a fused ring system (spiro[indene-1,4’-piperidine]) with a carbonyl group on the piperidine ring and a tert-butyl ester attached .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure . Without specific experimental data, it’s not possible to provide accurate information on these properties for “Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate”.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : This research involved the synthesis of a related compound, demonstrating a multi-step process that highlights the complexity and potential of these compounds in synthesizing novel inhibitors (Huard et al., 2012).
Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones : This study focused on a high-yielding, three-step synthesis of a related spiro compound, emphasizing the potential of such synthetic routes in creating complex molecular structures (Freund & Mederski, 2000).
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : This paper described a high-yield synthesis method for a similar compound, illustrating its significance as an intermediate in anticancer drug development (Zhang et al., 2018).
Pharmacological Applications
- Sila-Analogues of High-Affinity, Selective σ Ligands : This research explored analogues of a related spiro compound, demonstrating its potential as a high-affinity ligand with implications for CNS receptor studies (Tacke et al., 2003).
Chemical Synthesis and Potential Applications
Metal-free oxidative ipso-carboacylation of alkynes : This study highlighted a method for synthesizing 3-acylspiro[4,5]trienones, showcasing the versatility of tert-butyl compounds in chemical synthesis (Ouyang et al., 2014).
Enantioselective Synthesis of Sedridines and Ethylnorlobelols : This research demonstrated the use of a similar tert-butyl compound in the stereoselective synthesis of bioactive alkaloids, indicating its utility in synthesizing complex organic molecules (Passarella et al., 2005).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are flammable, toxic, or corrosive. Without specific information on “Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate”, it’s not possible to provide accurate safety and hazard information .
Propriétés
IUPAC Name |
tert-butyl 2-oxospiro[1H-indene-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-15(18)20/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYCACUFDHCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-chlorophenyl)methyl]-4-fluoroaniline](/img/structure/B2672161.png)

![8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2672164.png)



![2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2672170.png)


![Methyl 4-[(4-chlorophenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2672173.png)
![4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2672174.png)


![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2672180.png)
